

Spectroscopic data (NMR, IR, MS) of 2-Piperidinepropanol

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Piperidinepropanol

CAS No.: 24448-89-3

Cat. No.: B1294750

[Get Quote](#)

An In-Depth Technical Guide to the Spectroscopic Data of 2-Piperidinepropanol

This guide provides a comprehensive analysis of the spectroscopic data for **2-Piperidinepropanol** (CAS No: 24448-89-3), a heterocyclic compound with applications in chemical synthesis and pharmaceutical research.^[1] As a saturated heterocyclic amine containing a primary alcohol, its structural elucidation relies on the synergistic application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals, offering not just raw data, but a foundational understanding of the principles behind the spectral features and the methodologies for their acquisition.

Molecular Structure and Spectroscopic Overview

2-Piperidinepropanol, with the molecular formula $C_8H_{17}NO$ and a molecular weight of 143.23 g/mol, consists of a piperidine ring substituted at the 2-position with a 3-hydroxypropyl chain. ^[1] The presence of a secondary amine, a primary alcohol, and a chiral center at the C2 position dictates its characteristic spectroscopic signature. The integrated analysis of 1H NMR, ^{13}C NMR, IR, and MS provides an unambiguous confirmation of this structure.

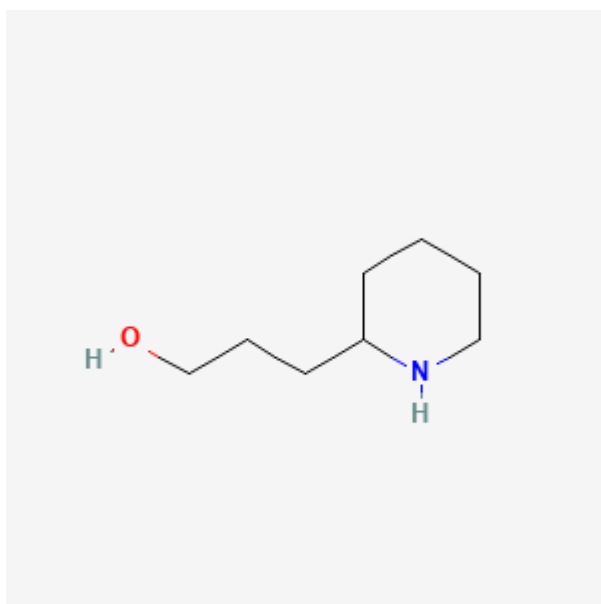


Figure 1. Chemical Structure of **2-Piperidinepropanol** with atom numbering for NMR analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integrations, and coupling patterns, a detailed connectivity map of the molecule can be constructed.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum of **2-piperidinepropanol** is predicted to show distinct signals for the protons on the piperidine ring and the propanol side chain. The exact chemical shifts can vary depending on the solvent and concentration, but a representative spectrum in CDCl₃ would exhibit the features outlined below.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

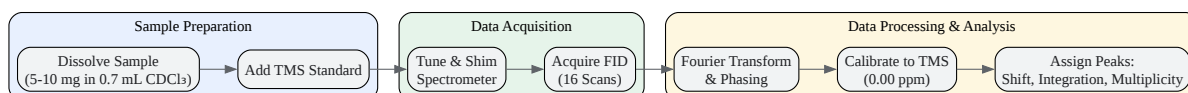
Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Key Insights
H10 (OH)	~1.5 - 3.5	Broad Singlet (br s)	1H	Chemical shift is variable and depends on concentration and temperature due to hydrogen bonding. Disappears upon D ₂ O exchange.
H8 (CH ₂ -O)	~3.65	Triplet (t)	2H	Deshielded by the adjacent electronegative oxygen atom.
H2 (CH-N)	~2.9 - 3.1	Multiplet (m)	1H	Represents the proton at the chiral center, coupled to adjacent ring and side-chain protons.
H6 (eq)	~3.0	Multiplet (m)	1H	Equatorial proton on the carbon alpha to the nitrogen.
H6 (ax)	~2.6	Multiplet (m)	1H	Axial proton on the carbon alpha to the nitrogen, typically more shielded than the equatorial proton.

H9 (NH)	~1.5 - 2.5	Broad Singlet (br s)	1H	Chemical shift is variable; disappears upon D ₂ O exchange.
H7 (CH ₂)	~1.7 - 1.9	Multiplet (m)	2H	Protons on the central carbon of the propyl side chain.
H3, H4, H5 (ring CH ₂)	~1.1 - 1.8	Multiplet (m)	6H	Complex, overlapping signals from the remaining piperidine ring protons.

Causality Behind Predictions: The predictions are based on established chemical shift ranges for similar structures.[2][3] For instance, data from the closely related 2-piperidineethanol shows the CH₂-O protons around 3.75-3.80 ppm and the alpha-protons to the nitrogen at ~2.6-3.0 ppm.[4] The broadness of the OH and NH signals is a classic characteristic of exchangeable protons involved in hydrogen bonding.

- Sample Preparation: Dissolve approximately 5-10 mg of **2-piperidinepropanol** in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
- Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters on a 500 MHz instrument might include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

- Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signal. Calibrate the spectrum to the TMS peak.
- Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons.



[Click to download full resolution via product page](#)

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a signal for each chemically non-equivalent carbon atom. This technique is invaluable for determining the total number of unique carbons and identifying their chemical environment.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Key Insights
C8 (CH ₂ -O)	~61	The most deshielded aliphatic carbon due to the direct attachment of the electronegative oxygen atom. [2]
C2 (CH-N)	~58	Deshielded by the adjacent nitrogen atom.
C6 (CH ₂ -N)	~47	Carbon alpha to the nitrogen, typically found in this region for piperidines.[5]
C7 (CH ₂)	~34	Aliphatic carbon in the side chain.
C3 (CH ₂)	~30	Piperidine ring carbon.
C5 (CH ₂)	~27	Piperidine ring carbon.
C4 (CH ₂)	~25	The most shielded ring carbon, beta to the side chain and gamma to the nitrogen.

Causality Behind Predictions: The chemical shifts are estimated based on standard values for alcohols, amines, and alkanes.[6][7][8] The electronegativity of the heteroatoms (O and N) causes a downfield shift (deshielding) for the adjacent carbons (C8, C2, C6). The shifts for the piperidine ring carbons (C3, C4, C5) are consistent with published data for N-alkylpiperidines. [5]

Infrared (IR) Spectroscopy

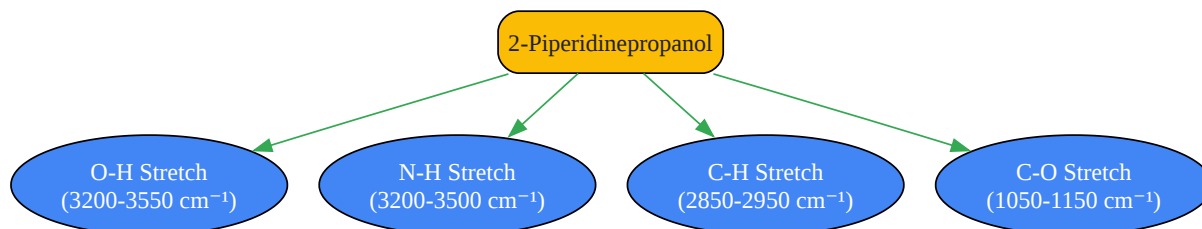
IR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Intensity	Functional Group
3200 - 3550	O-H Stretch	Strong, Broad	Alcohol (H-bonded)
3200 - 3500	N-H Stretch	Medium, Broad	Secondary Amine
2850 - 2950	C-H Stretch	Strong	Alkyl (sp ³ C-H)
1050 - 1150	C-O Stretch	Strong	Primary Alcohol
1450 - 1470	C-H Bend	Medium	Methylene (scissoring)

Causality Behind Predictions: The presence of both an O-H and an N-H group will likely result in a very broad, strong absorption band in the 3200-3500 cm⁻¹ region, as their individual broad signals overlap.[9] The strong, sharp peaks just below 3000 cm⁻¹ are characteristic of sp³ C-H stretching.[10] A strong C-O stretching band is expected around 1055 cm⁻¹, a key diagnostic feature for primary alcohols.[11][12]

- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Background Scan: Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.
- Sample Application: Place a single drop of neat liquid **2-piperidinepropanol** directly onto the ATR crystal.
- Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Analysis: Analyze the resulting spectrum, identifying the key absorption bands and correlating them with the functional groups present in the molecule.



[Click to download full resolution via product page](#)

Caption: Key IR Vibrational Modes for **2-Piperidinepropanol**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Predicted Mass Spectrum Data (Electron Ionization, EI)

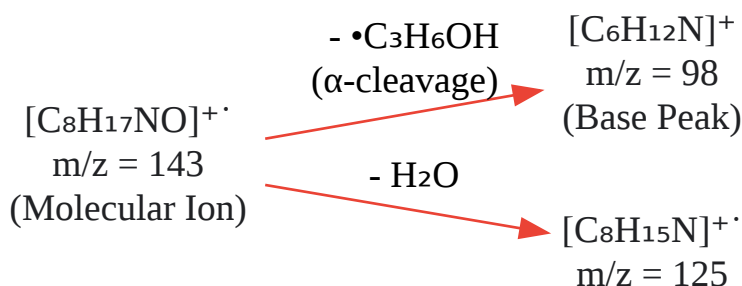
Under EI, the molecular ion (M^+) is formed, and its mass-to-charge ratio (m/z) corresponds to the molecular weight. The M^+ for **2-piperidinepropanol** is expected at $m/z = 143$. Due to the presence of one nitrogen atom, this follows the Nitrogen Rule (an odd molecular weight for a compound with an odd number of nitrogen atoms).^[13]

The fragmentation of piperidine derivatives is often dominated by α -cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.^{[14][15]}

Predicted Major Fragments

m/z	Proposed Fragment Structure/Loss	Fragmentation Pathway
143	$[\text{C}_8\text{H}_{17}\text{NO}]^{+\cdot}$	Molecular Ion ($\text{M}^{+\cdot}$)
125	$[\text{M} - \text{H}_2\text{O}]^{+\cdot}$	Loss of water from the alcohol group.
98	$[\text{C}_6\text{H}_{12}\text{N}]^+$	α -cleavage: loss of the $\text{C}_3\text{H}_6\text{OH}$ radical. This is often the base peak.
84	$[\text{C}_5\text{H}_{10}\text{N}]^+$	Ring fragmentation.

Causality Behind Fragmentation: The most favorable fragmentation is the α -cleavage that results in the loss of the largest substituent from the carbon adjacent to the nitrogen, leading to a stable, resonance-stabilized iminium ion.[15][16] In this case, cleavage of the C2-C7 bond results in the loss of the hydroxypropyl radical, yielding the fragment at m/z 98. This is a highly characteristic fragmentation for 2-substituted piperidines.[17][18]

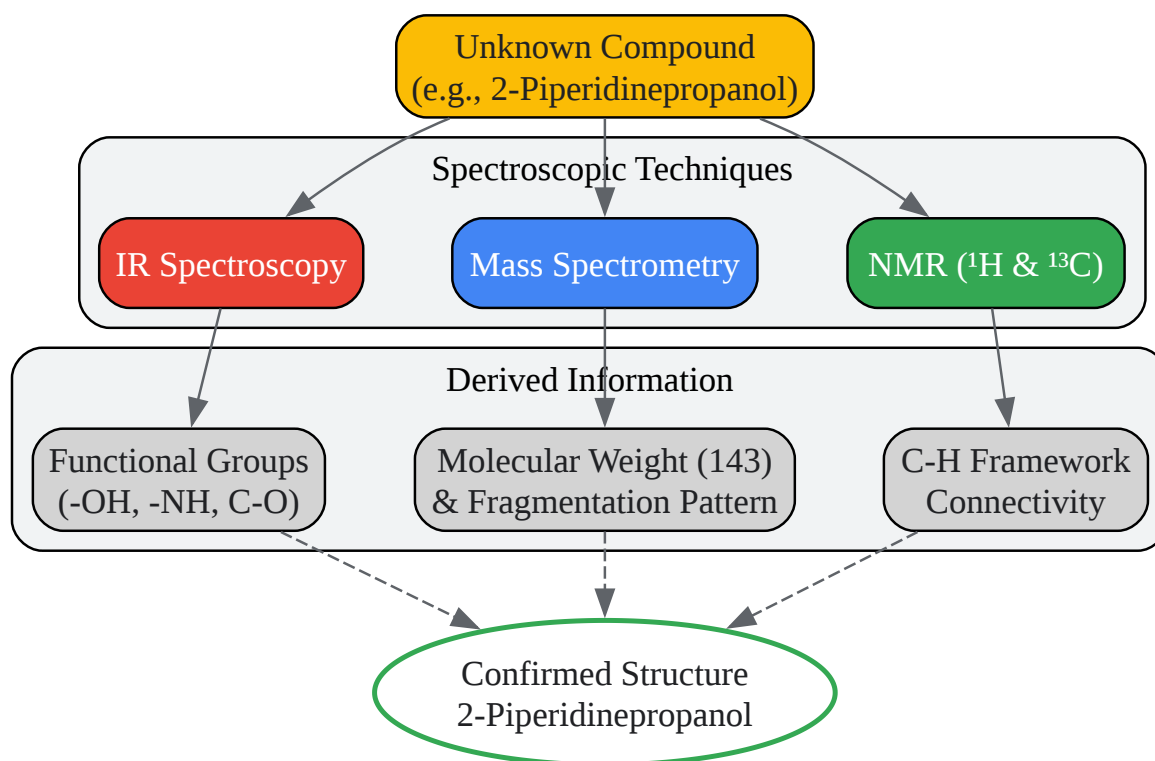


[Click to download full resolution via product page](#)

Caption: Major EI-MS Fragmentation Pathways of **2-Piperidinepropanol**.

Integrated Approach to Structural Verification

No single technique provides the complete structural picture. True analytical confidence is achieved by integrating the data from all three spectroscopic methods.



[Click to download full resolution via product page](#)

Caption: Integrated Workflow for Structural Elucidation.

- MS establishes the molecular weight (143) and elemental formula ($C_8H_{17}NO$), consistent with the Nitrogen Rule.[13]
- IR confirms the presence of key functional groups: an alcohol (broad O-H stretch, C-O stretch) and a secondary amine (N-H stretch).[9]
- ^{13}C NMR shows 7 unique carbon signals, which is inconsistent with the formula $C_8H_{17}NO$, suggesting molecular symmetry. A closer look at the structure reveals that no carbons are truly equivalent, so 8 distinct signals are expected. This highlights the importance of experimental verification over prediction.
- 1H NMR provides the final, detailed piece of the puzzle, showing the connectivity between all protons, confirming the 2-substituted piperidine ring and the 3-hydroxypropyl side chain.

This synergistic analysis provides a self-validating system, confirming the identity and structure of **2-piperidinepropanol** with a high degree of certainty.

References

- Aygün, A., et al. (2021). Synthesis, Spectroscopic Analysis, and in Vitro/in Silico Biological Studies of Novel Piperidine Derivatives Heterocyclic Schiff-Mannich Base Compounds. PubMed. Available at: [\[Link\]](#)
- PubChem. **2-Piperidinepropanol**. PubChem. Available at: [\[Link\]](#)
- Google Patents. (2020). CN111606842A - Preparation method of 2-(4-piperidyl)-2-propanol and hydrochloride thereof. Google Patents.
- Fray, M. J., et al. (2022). Exploration of Piperidine 3D Fragment Chemical Space: Synthesis and 3D Shape Analysis of Fragments Derived from 20 Regio- and Diastereoisomers of Methyl Substituted Pipecolinates. ResearchGate. Available at: [\[Link\]](#)
- Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Publishing. Available at: [\[Link\]](#)
- PubChem. Piperidine-1-propanol. PubChem. Available at: [\[Link\]](#)
- Swarin, S. J., & Pao, Y. C. (1988). Fourier Transform Infrared Spectrometry/Attenuated Total Reflectance Study of the Reaction of Pentanal and Propanal with 2-(Hydroxymethyl)piperidine. CDC Stacks. Available at: [\[Link\]](#)
- Fray, M. J., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. PMC - NIH. Available at: [\[Link\]](#)
- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [\[Link\]](#)
- University of Colorado Boulder. Table of Characteristic IR Absorptions. University of Colorado Boulder. Available at: [\[Link\]](#)

- Human Metabolome Database. ¹H NMR Spectrum (1D, D₂O, experimental) (HMDB0000820). Human Metabolome Database. Available at: [\[Link\]](#)
- Zafar, S., et al. (2019). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. Available at: [\[Link\]](#)
- University of Wisconsin-Madison. NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Organic Chemistry Data. Available at: [\[Link\]](#)
- Vitale, C., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [\[Link\]](#)
- Clark, J. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. Available at: [\[Link\]](#)
- Maricopa Open Digital Press. IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Available at: [\[Link\]](#)
- Science Ready. Mass Spectrometry Fragmentation Patterns. HSC Chemistry. Available at: [\[Link\]](#)
- Human Metabolome Database. ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental). Human Metabolome Database. Available at: [\[Link\]](#)
- University of North Texas. CHAPTER 2 Fragmentation and Interpretation of Spectra. University of North Texas. Available at: [\[Link\]](#)
- WebSpectra. IR Absorption Table. WebSpectra. Available at: [\[Link\]](#)
- Pivatto, M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. Available at: [\[Link\]](#)
- Doc Brown's Chemistry. Interpretation of the infrared spectrum of propan-2-ol. Doc Brown's Chemistry. Available at: [\[Link\]](#)
- NIST. 2-N-propylpiperidine. NIST WebBook. Available at: [\[Link\]](#)

- Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from *Senna spectabilis* (Fabaceae) extracts: fast identification of new constituents and co-metabolites. SciELO. Available at: [\[Link\]](#)
- Al-Rawi, J. M. A., et al. (1985). ¹³C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. ResearchGate. Available at: [\[Link\]](#)
- Reddit. (2025). ¹H nmr of piperonal. r/chemhelp. Available at: [\[Link\]](#)
- Proprep. Interpret the 2-propanol IR spectrum, identifying key absorption bands and relating them to the functional groups present in the molecule. Proprep. Available at: [\[Link\]](#)
- Wang, Y., et al. (2024). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. PubMed. Available at: [\[Link\]](#)
- University of Calgary. Sample IR spectra. University of Calgary. Available at: [\[Link\]](#)
- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available at: [\[Link\]](#)
- Oregon State University. ¹³C NMR Chemical Shift. Oregon State University. Available at: [\[Link\]](#)
- Doc Brown's Chemistry. C-13 nmr spectrum of propan-2-ol. Doc Brown's Chemistry. Available at: [\[Link\]](#)
- University of Wisconsin-Madison. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. Available at: [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Piperidinepropanol | C8H17NO | CID 32383 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- [2. chem.libretexts.org \[chem.libretexts.org\]](#)
- [3. organicchemistrydata.org \[organicchemistrydata.org\]](#)
- [4. 2-Piperidineethanol\(1484-84-0\) 1H NMR spectrum \[chemicalbook.com\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. organicchemistrydata.org \[organicchemistrydata.org\]](#)
- [7. 13C NMR Chemical Shift \[sites.science.oregonstate.edu\]](#)
- [8. C-13 nmr spectrum of propan-2-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 2-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [9. uanlch.vscht.cz \[uanlch.vscht.cz\]](#)
- [10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications \[open.maricopa.edu\]](#)
- [11. infrared spectrum of propan-2-ol prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 2-propanol image diagram doc brown's advanced organic chemistry revision notes \[docbrown.info\]](#)
- [12. proprep.com \[proprep.com\]](#)
- [13. whitman.edu \[whitman.edu\]](#)
- [14. chem.libretexts.org \[chem.libretexts.org\]](#)
- [15. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [16. chemguide.co.uk \[chemguide.co.uk\]](#)
- [17. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [18. scielo.br \[scielo.br\]](#)
- [To cite this document: BenchChem. \[Spectroscopic data \(NMR, IR, MS\) of 2-Piperidinepropanol\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b1294750/docs#spectroscopic-data-nmr-ir-ms-of-2-piperidinepropanol\]](#)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)